molecular formula C15H19N5O2S B6472509 1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea CAS No. 2640953-21-3

1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea

Cat. No.: B6472509
CAS No.: 2640953-21-3
M. Wt: 333.4 g/mol
InChI Key: OBMAMQBKCUGWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea features a urea linker connecting two heterocyclic moieties: an oxan-4-yl (tetrahydropyran-4-yl) group and an azetidine ring fused to a thieno[3,2-d]pyrimidine scaffold. The thienopyrimidine core is a bicyclic system combining thiophene and pyrimidine rings, which is known for its role in modulating kinase inhibition and cytotoxic activity .

Properties

IUPAC Name

1-(oxan-4-yl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-15(18-10-1-4-22-5-2-10)19-11-7-20(8-11)14-13-12(3-6-23-13)16-9-17-14/h3,6,9-11H,1-2,4-5,7-8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAMQBKCUGWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Thieno[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
  • Target Compound: Contains a sulfur-containing thieno[3,2-d]pyrimidine core. The sulfur atom may influence electronic properties and metabolic stability compared to nitrogen-rich systems.
  • Baricitinib () : Features a pyrrolo[2,3-d]pyrimidine core. This nitrogen-dense system is prevalent in JAK inhibitors, with the pyrrole ring enhancing hydrogen-bonding interactions in kinase domains .
b) Azetidine Substitution
  • The target compound’s azetidine is directly linked to the thienopyrimidine, similar to baricitinib’s azetidine-pyrrolopyrimidine architecture. However, baricitinib includes an ethylsulfonyl group on the azetidine nitrogen, which may enhance pharmacokinetic properties like half-life .

Urea Linker Modifications

Compound Substituent on Urea Impact on Properties
Target Compound Oxan-4-yl Improves solubility due to tetrahydropyran’s polarity; may reduce metabolic oxidation .
BK68135 () tert-Butyl Lipophilic tert-butyl group may enhance membrane permeability but reduce solubility.
Compound 11g () 4-Chlorophenyl Aromatic substituent could enhance π-π stacking in hydrophobic kinase pockets.
Baricitinib () Ethylsulfonyl Sulfonyl group increases molecular weight and stability, contributing to prolonged activity.
a) Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound 305.40 Not reported ~1640 (C=O), ~3100 (NH)
BK68135 () 305.40 Not reported Similar urea vibrations
Compound 11g () 574.10 220–222 1639 (C=O), 3138 (NH)
Baricitinib () 371.42 Not reported Sulfonyl and nitrile peaks

Key Research Findings and Implications

  • Thienopyrimidine vs. Pyrrolopyrimidine: Thieno derivatives may offer improved metabolic stability over pyrrolo analogs due to sulfur’s lower susceptibility to oxidative metabolism .
  • Urea vs.
  • Substituent Effects : The oxan-4-yl group’s polarity could balance solubility and permeability, addressing limitations of lipophilic tert-butyl or aryl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.